molecular formula C20H22BrClN2O3S B7706054 N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B7706054
M. Wt: 485.8 g/mol
InChI Key: WMCUSIRHBZKVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a piperidinyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrClN2O3S/c21-17-6-4-16(5-7-17)14-24(15-20(25)23-12-2-1-3-13-23)28(26,27)19-10-8-18(22)9-11-19/h4-11H,1-3,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUSIRHBZKVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Sulfonamide Formation: The 4-bromobenzyl chloride is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Piperidinyl Group Introduction: The final step involves the reaction of the sulfonamide intermediate with piperidin-1-yl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl and benzenesulfonamide moieties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include oxidized forms of the piperidinyl and benzenesulfonamide groups.

    Reduction: Products include reduced forms of the piperidinyl and benzenesulfonamide groups.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(morpholin-1-yl)ethyl]benzenesulfonamide
  • N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
  • N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(azepan-1-yl)ethyl]benzenesulfonamide

Uniqueness

N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different heterocyclic groups, leading to variations in their reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.